Methyl 5-fluoropyrimidine-2-carboxylate
Description
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Structure
2D Structure
Properties
IUPAC Name |
methyl 5-fluoropyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c1-11-6(10)5-8-2-4(7)3-9-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWZGVWTHJYDFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693269 | |
| Record name | Methyl 5-fluoropyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227575-47-4 | |
| Record name | Methyl 5-fluoropyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-fluoropyrimidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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The Significance of Pyrimidine Scaffolds in Advanced Organic Synthesis
The pyrimidine (B1678525) ring system is a cornerstone of heterocyclic chemistry, recognized for its prevalence in a vast array of biologically active molecules and its versatility as a synthetic building block. researchgate.netgsconlinepress.comorientjchem.org This six-membered aromatic heterocycle, containing two nitrogen atoms at positions 1 and 3, is a fundamental component of nucleic acids (cytosine, thymine, and uracil), playing a central role in the chemistry of life. researchgate.net Beyond its biological importance, the pyrimidine scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This has led to the development of numerous pyrimidine-containing therapeutic agents with a wide range of activities. gsconlinepress.comorientjchem.org
In the context of advanced organic synthesis, the pyrimidine nucleus offers a robust and adaptable platform for the construction of complex molecular architectures. nih.gov Its chemical reactivity allows for a variety of substitution patterns, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules. The presence of nitrogen atoms in the ring not only influences its chemical behavior but also provides sites for hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. nih.gov The synthesis of pyrimidine derivatives is a well-established field, with numerous methods available for their preparation, ranging from classical condensation reactions to more modern cross-coupling strategies. youtube.com
The Rationale for Fluorination in Pyrimidine Based Chemical Entities
The introduction of fluorine atoms into organic molecules, a process known as fluorination, is a powerful strategy employed in medicinal chemistry and materials science to modulate the properties of a compound. nih.govmdpi.com When applied to the pyrimidine (B1678525) scaffold, fluorination can have profound effects on the molecule's physicochemical and biological characteristics. The rationale for incorporating fluorine is multifaceted and is based on the unique properties of this halogen.
One of the primary reasons for fluorination is to enhance metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it resistant to cleavage by metabolic enzymes. nih.gov This increased stability can lead to a longer biological half-life of a drug, improving its therapeutic efficacy. Furthermore, the introduction of fluorine can block sites of oxidative metabolism, preventing the formation of unwanted or toxic metabolites.
Fluorine's high electronegativity can also significantly alter the electronic properties of the pyrimidine ring. This can influence the acidity or basicity of nearby functional groups, which in turn can affect how the molecule interacts with its biological target. For instance, the electron-withdrawing nature of fluorine can impact the pKa of the pyrimidine nitrogens, influencing their ability to participate in hydrogen bonding. nih.gov
Moreover, fluorine can serve as a "lipophilic hydrogen bond donor," a concept that has gained traction in recent years. While not a traditional hydrogen bond donor, the polarized C-F bond can engage in favorable electrostatic interactions with electron-rich groups in a binding pocket. The small size of the fluorine atom, which is comparable to that of a hydrogen atom, allows it to replace hydrogen without causing significant steric hindrance. This "steric mimicry" enables the strategic placement of fluorine to probe and optimize molecular interactions. mdpi.com
The Scope of Academic Inquiry into Methyl 5 Fluoropyrimidine 2 Carboxylate
Established Synthetic Pathways for Pyrimidine-2-carboxylates
Conventional methods for constructing the pyrimidine core have been well-established for decades. These pathways, while effective, often rely on harsh reaction conditions and hazardous materials, prompting the search for more benign alternatives.
The most classical and widely employed method for pyrimidine ring synthesis is the condensation reaction between a compound containing an N-C-N fragment and a three-carbon unit. acs.org This typically involves reacting 1,3-dicarbonyl compounds or their equivalents with reagents like amidines, urea (B33335), or guanidine (B92328). acs.org The initial synthesis of the landmark fluorinated pyrimidine, 5-fluorouracil (B62378) (5-FU), utilized a similar ring-closure strategy, reacting isothiourea salts with α-fluoro-β-ketoester enolates. nih.gov A significant drawback of this particular route was the high toxicity of the required ethyl fluoroacetate (B1212596) reagent. nih.gov
More specific to the synthesis of pyrimidine-2-carboxylate (B12357736) esters, a key method involves the reaction of various amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. organic-chemistry.orgresearchgate.net This approach provides a direct route to 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.orgresearchgate.net Another strategy involves the cyclocondensation of β-keto esters with amidines, which can be promoted by ultrasound irradiation to form highly substituted 4-pyrimidinols. organic-chemistry.org These intermediates can then undergo further reactions to achieve the desired substitution pattern.
The selection of appropriate precursors and reagents is critical in directing the outcome of pyrimidine synthesis. The versatility of the pyrimidine scaffold stems from the wide array of available starting materials.
Common precursors for building the pyrimidine ring include:
1,3-Dicarbonyl Compounds : Such as β-ketoesters and malonic esters. acs.org
α,β-Unsaturated Ketones : These can undergo condensation to form the heterocyclic ring. acs.org
N-C-N Reagents : Amidines, urea, and guanidine are common sources of the nitrogen atoms in the pyrimidine ring. acs.org
Cyano Compounds : Reagents like malononitrile (B47326) are frequently used, particularly in multicomponent reactions. ias.ac.in
For the synthesis of fluorinated pyrimidines specifically, the choice of fluorinating agent is a key consideration. Early methods often incorporated fluorine via a fluorinated building block. nih.gov However, modern approaches frequently utilize electrophilic fluorinating agents on a pre-formed pyrimidine or uracil (B121893) ring. A notable advance in this area was the development of Selectfluor™ (F-TEDA-BF₄), an N-fluoroammonium salt that is easier to handle than many other electrophilic fluorine sources and provides a practical, direct route to compounds like 5-FU. nih.govmdpi.com
| Precursor/Reagent Class | Specific Examples | Role in Synthesis | Reference |
|---|---|---|---|
| 1,3-Dicarbonyl Compounds | β-ketoesters, Ethyl acetoacetate | Provides the C-C-C backbone of the pyrimidine ring. | acs.org |
| N-C-N Reagents | Amidines, Urea, Guanidine, Thio-urea | Provides the two nitrogen atoms for the heterocycle. | acs.org |
| α,β-Unsaturated Ketones | Chalcones | Three-carbon component for condensation reactions. | acs.orgmdpi.com |
| Cyano Compounds | Malononitrile, Cyanoacetamide | Used as a reactive three-carbon component, often leading to pyrimidine-5-carbonitriles. | ias.ac.in |
| Electrophilic Fluorinating Agents | Selectfluor™ (F-TEDA-BF₄) | Introduces a fluorine atom onto the pyrimidine ring. | nih.govmdpi.com |
| Specialized Precursors | 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, β-formyl enamides | Used in specific routes to form pyrimidine-5-carboxylates or other substituted pyrimidines. | organic-chemistry.orgresearchgate.net |
Green Chemistry Approaches in Pyrimidine Synthesis
In response to the environmental and safety concerns associated with traditional synthetic methods, green chemistry principles have been increasingly applied to pyrimidine synthesis. rasayanjournal.co.inpowertechjournal.com These approaches aim to reduce waste, eliminate hazardous solvents and reagents, and improve energy efficiency, often leading to higher yields and simplified procedures. rasayanjournal.co.injmaterenvironsci.com
Catalysis is a cornerstone of green chemistry, and numerous catalytic systems have been developed for pyrimidine synthesis. These strategies utilize a range of catalysts, from simple metal salts to complex organocatalysts, to improve reaction efficiency and selectivity. powertechjournal.com
Metal Catalysis : Various metals have been shown to effectively catalyze pyrimidine formation. A three-component coupling reaction to form 4,5-disubstituted pyrimidines can be catalyzed by ZnCl₂. organic-chemistry.org Iron(II) complexes have been used for the synthesis of pyrimidines from amidines and ketones. organic-chemistry.org Iridium catalysts enable multicomponent synthesis from amidines and alcohols. organic-chemistry.org More advanced systems include modified zinc oxide (ZnO) nanoparticles, which serve as a highly efficient and recyclable catalyst for one-pot multicomponent pyrimidine synthesis. acs.org
Non-Metal Catalysis : Ammonium (B1175870) iodide (NH₄I) has been identified as a practical promoter for the three-component tandem reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal, proceeding under metal- and solvent-free conditions. acs.orgorganic-chemistry.org
Organocatalysis and Biocatalysis : The use of organocatalysts and biocatalysts represents a growing area in green pyrimidine synthesis, offering high efficiency and selectivity under mild conditions.
| Catalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Modified ZnO Nanoparticles | One-pot multicomponent synthesis | High efficiency, recyclable catalyst, solvent-free conditions. | acs.org |
| NH₄I | Three-component tandem reaction | Metal- and solvent-free, broad substrate scope, gram-scale synthesis. | acs.orgorganic-chemistry.org |
| ZnCl₂ | Three-component coupling | Single-step synthesis of 4,5-disubstituted pyrimidines. | organic-chemistry.org |
| Iridium Complex | Multicomponent synthesis | Regioselective synthesis from amidines and alcohols. | organic-chemistry.org |
| Ferric Chloride (FeCl₃) | One-pot, three-component coupling | Environmentally friendly catalyst, good to excellent yields. | researchgate.net |
| Choline Hydroxide | [3+3] annulation-oxidation | Acts as both catalyst and reaction medium, recyclable. | mdpi.com |
Eliminating volatile and often toxic organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions offer significant benefits, including reduced environmental impact, simplified workup procedures, and often lower costs. rasayanjournal.co.in
Several solvent-free methods for pyrimidine synthesis have been reported:
Mechanochemistry : The use of ball milling provides a solvent-less approach where reactants are physically ground together. acs.org This technique, combined with a modified ZnO nanoparticle catalyst, has been used for the one-pot synthesis of various pyrimidine derivatives. acs.org
"Grindstone Chemistry" : This technique involves grinding reactants together, sometimes with a catalyst, to initiate the reaction without any solvent. It has been successfully used for the efficient, high-yield synthesis of dihydropyrimidinones. researchgate.net
Catalyst-Promoted Solid-State Reactions : Ammonium chloride has been employed as an inexpensive and readily available catalyst for the one-pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives under solvent-free heating conditions. ias.ac.in Similarly, NH₄I promotes pyrimidine synthesis from ketones under solvent-free conditions. acs.org An eco-friendly approach for the iodination of pyrimidines also uses mechanical grinding under solvent-free conditions. nih.gov
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.in By directly heating the reactants, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating methods. powertechjournal.comrsc.org
This technology has been widely applied to the synthesis of pyrimidines and their fluorinated derivatives:
Rapid Synthesis of Hybrids : An efficient and rapid synthesis of fluorinated coumarin-pyrimidine hybrids was achieved in high yields using microwave irradiation. rsc.org
Fluorinated Pyrimidine Synthesis : A microwave-assisted cyclization reaction provided faster and more efficient access to new fluoroalkyl pyrimidines from fluorinated acetoacetates and other precursors. mdpi.com
Fused Pyrimidine Systems : The synthesis of pyrido[1,2-a]pyrimidine (B8458354) derivatives was significantly improved using microwave irradiation for the cyclization step, resulting in high yields in low reaction times compared to conventional heating. jst.go.jp
General Pyrimidine Libraries : Microwave assistance has been highlighted as a general method for the highly efficient synthesis of pyrimidine libraries, underscoring its broad applicability in combinatorial chemistry. scilit.com The cyclization of β-formyl enamides using urea and a samarium chloride catalyst is another example of a novel pyrimidine synthesis performed under microwave irradiation. organic-chemistry.org
The adoption of these green chemistry methodologies is crucial for the sustainable production of this compound and the broader class of fluorinated pyrimidines, paving the way for more environmentally benign processes in the pharmaceutical and chemical industries.
Ultrasonic Synthesis Techniques
The application of ultrasonic irradiation as a non-conventional energy source has demonstrated significant advantages in the synthesis of pyrimidine derivatives. nih.govnih.gov This sonochemical approach, which utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, can dramatically accelerate reaction rates, improve yields, and enable milder reaction conditions compared to traditional thermal methods. nih.govresearchgate.netuj.edu.pl
Research into the synthesis of various heterocyclic compounds, including pyrimidines, has shown that ultrasound can promote cyclocondensation reactions effectively. nih.gov For instance, one-pot multicomponent methods for synthesizing highly functionalized pyrimidines have been developed using ultrasound irradiation at room temperature, resulting in excellent yields and short reaction times. nih.gov This methodology offers operational simplicity and aligns with the principles of green chemistry. nih.govdntb.gov.ua
In the context of fluorinated pyrimidines, ultrasonic irradiation has been successfully employed to promote the synthesis of novel 1,2,4-triazolo[1,5-a]pyrimidines from fluorinated precursors like 1,1,1-trifluoro-4-metoxy-3-alken-2-ones. nih.govresearchgate.net These reactions, conducted under ultrasonic conditions, not only proceeded with high regioselectivity and excellent yields (65-96%) but also required significantly less time (5-17 minutes) than conventional heating (16 hours). researchgate.net While a specific ultrasonic synthesis for this compound is not detailed in the reviewed literature, the proven success of this technique for a wide range of related fluorinated and non-fluorinated pyrimidines suggests its high potential for this application. nih.govdntb.gov.ua
Table 1: Comparison of Ultrasonic vs. Conventional Synthesis of 1,2,4-triazolo[1,5-a]pyrimidines
| Method | Precursors | Reaction Time | Yield | Reference |
| Ultrasonic Irradiation | β-enaminone and 5-amino-1,2,4-triazole in Acetic Acid | 5-17 minutes | 73-96% | researchgate.net |
| Conventional Heating (Oil Bath) | β-enaminone and 5-amino-1,2,4-triazole in Acetic Acid | 16 hours | 73-96% | researchgate.net |
Multicomponent Reaction (MCR) Implementations
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, represent a highly efficient and atom-economical strategy for synthesizing complex molecules. researchgate.netnih.gov This approach is increasingly favored in medicinal chemistry for its ability to rapidly generate libraries of structurally diverse compounds while minimizing waste and simplifying synthetic procedures. researchgate.netorganic-chemistry.org
MCRs are particularly well-suited for the construction of fluorinated heterocycles. taylorfrancis.com The strategic inclusion of a fluorine-containing building block in an MCR allows for the direct incorporation of this critical element into the final heterocyclic scaffold. nih.govacs.org Various named MCRs, such as the Biginelli, Ugi, and Passerini reactions, have been adapted for the synthesis of fluorinated pyrimidines and related structures. taylorfrancis.com
A notable example is a novel three-component reaction that yields fluorinated pyrimido[1,2-b]indazole derivatives. acs.org This metal-free and additive-free transformation combines enaminones, 3-aminoindazoles, and the electrophilic fluorinating agent Selectfluor to form two C-N bonds and one C-F bond in a single step. acs.org Another sustainable approach utilizes an iridium catalyst in a multicomponent synthesis of pyrimidines from amidines and up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps. organic-chemistry.org This method is versatile, tolerates a wide range of functional groups, and has been applied to the synthesis of derivatives of pharmaceutical compounds. organic-chemistry.org The synthesis of 4-amino-5-fluoropyrimidines has also been achieved via a cyclocondensation reaction between amidine hydrochlorides and potassium 2-cyano-2-fluoroethenolate, demonstrating a mild and efficient route to these structures. nih.gov
Table 2: Example of a Three-Component Synthesis of a Fluorinated Pyrimidine Derivative
| Reactant 1 | Reactant 2 | Reactant 3 | Product Class | Key Features | Reference |
| Enaminones | 3-Aminoindazoles | Selectfluor | Fluorinated pyrimido[1,2-b]indazole derivatives | Metal-free, Additive-free, Forms two C-N bonds and one C-F bond | acs.org |
Automated and High-Throughput Synthesis of Fluorinated Pyrimidine Derivatives
Integration with Automated Platforms
The synthesis of fluorinated pyrimidine derivatives and their subsequent use in larger constructs has been significantly enhanced by integration with automated platforms. mdpi.compurdue.edu Automation offers improved reproducibility, scalability, and the ability to rapidly screen numerous reaction conditions, accelerating the discovery and optimization of synthetic routes. purdue.edu
A key application is in the field of nucleic acid chemistry, where fluorinated pyrimidine nucleosides like 5-fluoro-2'-deoxyuridine (B1346552) (FdU) and 5-fluorouridine (B13573) (FUrd) are incorporated into DNA and RNA sequences. mdpi.com This is achieved using automated solid-phase phosphoramidite (B1245037) chemistry. The FUrd and FdU building blocks are first chemically modified with protecting groups (e.g., 4,4′-dimethoxytrityl chloride and tert-butyldimethylsilyl chloride) and then converted into reactive phosphoramidite derivatives. mdpi.com These derivatives are then used in automated synthesizers, which perform the stepwise coupling cycles to build custom DNA or RNA oligonucleotides containing the fluorinated pyrimidine unit at specific sites. nih.govmdpi.com
Furthermore, high-throughput experimentation (HTE) platforms, often coupled with rapid analysis techniques like desorption electrospray ionization mass spectrometry (DESI-MS), enable the screening of hundreds of unique reaction conditions in a very short time. purdue.edu This approach is invaluable for optimizing challenging transformations in the synthesis of active pharmaceutical ingredients (APIs), including those based on a pyrimidine scaffold. purdue.edu
Solid-Phase Synthesis Applications
Solid-phase synthesis is a powerful technique that simplifies the purification process in multi-step syntheses by anchoring the starting material to an insoluble support, typically polymer beads. youtube.com Reagents are added in excess to drive the reaction to completion, after which unreacted reagents and byproducts are simply washed away. youtube.com This methodology is the foundation of automated DNA and RNA synthesis.
As mentioned previously, the synthesis of oligonucleotides containing fluorinated pyrimidines is a prime example of a solid-phase application. mdpi.com The initial nucleoside is attached to the solid support, and the DNA or RNA chain is elongated by sequentially adding protected phosphoramidite building blocks, including the desired fluorinated pyrimidine derivatives. mdpi.comyoutube.com The size difference between the polymer-bound product and the solution-phase reactants allows for rapid purification at each step, making the entire process efficient and amenable to automation. youtube.com
Flow Chemistry Methodologies
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers substantial advantages over traditional batch processing, particularly for reactions involving hazardous reagents or intermediates. purdue.edudurham.ac.uk This methodology provides superior control over reaction parameters like temperature and pressure, enhanced heat and mass transfer, and improved safety and scalability, making it ideal for the manufacture of APIs. purdue.edumdpi.com
The synthesis of fluorinated compounds, which often employs toxic or highly reactive fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor®, benefits immensely from flow chemistry. durham.ac.ukvapourtec.com Performing these reactions in a contained flow reactor minimizes operator exposure and allows for the safe handling of unstable intermediates. durham.ac.uk For example, electrophilic fluorination using Selectfluor® has been successfully performed in a heated coil reactor, with in-line scavenging systems removing byproducts to yield clean products without traditional work-up procedures. durham.ac.ukvapourtec.com This approach has been used to synthesize fluoromethyl oxazolines and other fluorinated molecules in high yield and purity. durham.ac.uk Continuous flow strategies are also being developed to utilize fluorinated greenhouse gases as fluoroalkyl sources, further highlighting the versatility and sustainability of this technology. rsc.org
Diastereoselective and Regioselective Synthesis Strategies
Achieving precise control over the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of atoms is paramount in modern organic synthesis. For fluorinated pyrimidines, this control is crucial as the specific location and orientation of the fluorine atom can dictate the molecule's biological activity.
Regioselectivity refers to the control of where a reaction occurs on a molecule with multiple potential reaction sites. A number of regioselective methods for synthesizing fluorinated pyrimidines have been developed. For example, a mild and efficient synthesis of 4-amino-5-fluoropyrimidines proceeds via a regioselective cyclocondensation of amidine hydrochlorides with potassium (Z)-2-cyano-2-fluoroethenolate, where the product's substitution pattern is precisely controlled by the choice of starting materials. nih.gov Similarly, the C-H fluorination of pyridine (B92270) and diazine rings can be directed to specific positions, followed by nucleophilic aromatic substitution (SNAr) to install other functional groups, providing a powerful route to complex substituted heterocycles. acs.org
Diastereoselectivity is the preferential formation of one diastereomer over another. This is particularly important when creating chiral centers, as is common in the synthesis of nucleoside analogues. An elegant example is found in the synthesis of 2'-dihalo pyrimidine ribonucleosides. nih.gov The key step is a completely diastereoselective fluorination of a protected ribolactone using N-fluorobenzenesulfonimide, which sets the stereochemistry at the C2' position. nih.gov This stereochemically defined intermediate is then used in a glycosylation reaction with silylated pyrimidine bases like uracil or cytosine. The conditions for this glycosylation were optimized to favor the formation of the desired β-anomer, which is the biologically relevant isomer for nucleosides. nih.gov
Table 3: Optimization of a Diastereoselective Glycosylation Reaction
| Entry | Base | Conditions | Product | Anomer Ratio (β/α) | Reference |
| 1 | Silylated Uracil | N-methylimidazole | Uracil Nucleoside | 6:1 | nih.gov |
| 2 | Silylated Uracil | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Uracil Nucleoside | 6:1 | nih.gov |
| 3 | Silylated Uracil | N,N-diisopropylethylamine (DIPEA) | Uracil Nucleoside | 7.5:1 | nih.gov |
| 4 | Silylated Cytosine | N,N-diisopropylethylamine (DIPEA) | Cytosine Nucleoside | 5:1 | nih.gov |
This level of stereochemical control is essential for producing enantiomerically pure compounds for biological evaluation. nih.gov
Ester Hydrolysis and Carboxylic Acid Formation
The conversion of the methyl ester in this compound to its corresponding carboxylic acid, 5-fluoropyrimidine-2-carboxylic acid, is a fundamental transformation. This hydrolysis is typically achieved under acidic or basic conditions. While specific literature detailing the hydrolysis of this exact ester is not prevalent, the synthesis of the ester from the corresponding nitrile often involves treatment with concentrated hydrochloric acid in methanol. google.comgoogle.com This suggests that the reverse reaction, hydrolysis, can be effectively carried out using aqueous acid or base.
For instance, the general procedure for ester hydrolysis often involves heating the ester with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to yield the carboxylic acid. Alternatively, acid-catalyzed hydrolysis using reagents like aqueous hydrochloric or sulfuric acid can also be employed. nih.gov The resulting 5-fluoropyrimidine-2-carboxylic acid is a key intermediate for further derivatization, particularly for the formation of amides via coupling reactions. google.com
Table 1: General Conditions for Ester Hydrolysis
| Reagents | Solvent | Conditions | Product |
|---|---|---|---|
| NaOH or KOH | Water/Alcohol | Heat | 5-fluoropyrimidine-2-carboxylate salt |
| HCl or H₂SO₄ | Water | Heat | 5-fluoropyrimidine-2-carboxylic acid |
Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Ring
The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SNAr). ucl.ac.uk This reactivity is further enhanced by the presence of the electron-withdrawing fluorine atom and the methyl carboxylate group. SNAr reactions on this scaffold predominantly involve the displacement of the fluorine atom at the C5 position, which acts as a good leaving group. nih.govevitachem.com
Recent patent literature provides specific examples of this reactivity. In one instance, this compound was reacted with morpholine (B109124) in acetonitrile (B52724) using potassium carbonate as a base. The reaction, conducted at 85°C, resulted in the substitution of the fluorine atom to yield methyl 5-morpholinopyrimidine-2-carboxylate in approximately 70% yield. nih.gov Another example describes the reaction with a substituted pyrrolidine (B122466) in dimethyl sulfoxide (B87167) (DMSO) with pyridine as a base, heated to 80°C, to achieve a similar displacement of the fluorine atom. evitachem.com These reactions highlight the C5 position as the primary site for nucleophilic attack by amines.
Functional Group Interconversions on the Methyl Ester Moiety
The methyl ester group at the C2 position offers a reliable handle for various functional group interconversions, significantly contributing to the structural diversification of derivatives.
Amide Formation: A common and crucial interconversion is the formation of amides. This can be achieved by first hydrolyzing the ester to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and N-hydroxybenzotriazole (HOBt). google.com Alternatively, direct aminolysis of the ester can sometimes be achieved by heating with an amine, although this method is generally less efficient than the two-step hydrolysis-coupling sequence.
Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, (5-fluoropyrimidin-2-yl)methanol. This transformation requires strong reducing agents like lithium aluminum hydride (LiAlH₄). acs.orgrsc.org Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are typically not reactive enough to reduce esters. acs.orgrsc.org It is important to note that LiAlH₄ is a very powerful reducing agent and may also reduce the pyrimidine ring itself, leading to dihydropyrimidine (B8664642) byproducts, as has been observed in the reduction of similar pyrimidine esters. ucla.edu
Table 2: Key Functional Group Interconversions of the Ester Moiety
| Starting Functional Group | Reagents | Resulting Functional Group |
|---|---|---|
| Methyl Ester | 1. NaOH, H₂O; 2. HCl | Carboxylic Acid |
| Methyl Ester | 1. Hydrolysis; 2. Amine, EDC, HOBt | Amide |
| Methyl Ester | LiAlH₄, then H₂O workup | Primary Alcohol |
Derivatization Strategies for Structural Diversification
The strategic combination of reactions on the pyrimidine ring and the ester moiety allows for extensive structural diversification. A prevalent strategy observed in the development of therapeutic agents involves a multi-step approach. evitachem.com
Nucleophilic Aromatic Substitution: The process often begins with an SNAr reaction to introduce a desired substituent, typically an amine, at the C5 position by displacing the fluorine atom. nih.govevitachem.com
Ester Modification: The resulting intermediate, which now contains the new C5-substituent, undergoes further modification at the C2-ester. This commonly involves hydrolysis to the carboxylic acid followed by amide coupling with a different amine.
This sequential approach allows for the modular assembly of complex molecules with diverse functionalities at both the C2 and C5 positions, which is a powerful tool in medicinal chemistry for optimizing the biological activity and pharmacokinetic properties of lead compounds. evitachem.com
Reactions Involving the Fluorine Atom
The fluorine atom at the C5 position is the most reactive site for nucleophilic displacement on the pyrimidine ring of this compound. The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and thus susceptible to attack by nucleophiles. This SNAr reaction is a cornerstone of its use in chemical synthesis.
As detailed in patent literature, the displacement of the fluorine is readily achieved with amine nucleophiles under basic conditions. For example, reacting this compound with morpholine using potassium carbonate in acetonitrile at elevated temperatures efficiently yields the C5-morpholino substituted pyrimidine. nih.gov Similarly, reaction with (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate in DMSO with pyridine as a base also results in the displacement of the fluorine. evitachem.com These examples demonstrate that the C-F bond is the most labile site for substitution, providing a reliable method for introducing nitrogen-based substituents onto the pyrimidine core.
Table 3: Examples of Nucleophilic Substitution of Fluorine
| Nucleophile | Base | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|
| Morpholine | K₂CO₃ | Acetonitrile (ACN) | 85°C | Methyl 5-morpholinopyrimidine-2-carboxylate | nih.gov |
| (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate | Pyridine | Dimethyl sulfoxide (DMSO) | 80°C | Methyl 5-((R)-3-(tert-butoxycarbonyl(methyl)amino)pyrrolidin-1-yl)pyrimidine-2-carboxylate | evitachem.com |
Role As a Key Intermediate and Building Block in Complex Molecule Synthesis
Precursor in Medicinal Chemistry Target Synthesis
In the realm of medicinal chemistry, the pyrimidine (B1678525) scaffold is a well-established pharmacophore present in numerous therapeutic agents. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. nih.gov Consequently, Methyl 5-fluoropyrimidine-2-carboxylate serves as a highly sought-after starting material for the synthesis of new drug candidates. medchemexpress.com
The pyrimidine core is fundamental to the structure of nucleosides, the building blocks of DNA and RNA. Viruses, with their reliance on nucleic acid replication, are prime targets for molecules that can interfere with this process. nih.gov Synthetic nucleoside analogues, which mimic natural nucleosides, are a cornerstone of antiviral therapy. nih.gov
Research has focused on using pyrimidine derivatives to create novel nucleoside analogues to combat various viral infections. nih.govmdpi.com For instance, the synthesis of 5-cyanouridine (B3052719) and 5-cyano-2'-deoxyuridine, pyrimidine nucleoside analogues, has been explored for their potential antiviral effects. nih.gov While 5-cyanouridine showed limited activity, 5-cyano-2'-deoxyuridine demonstrated significant inhibition of vaccinia virus replication. nih.gov This highlights the principle that modifications to the pyrimidine ring, such as those originating from fluorinated precursors, can lead to the development of new antiviral agents. nih.govresearchgate.net
The dysregulation of protein kinases is a hallmark of many cancers, making kinase inhibitors a major class of anticancer drugs. ed.ac.uknih.gov The pyrimidine scaffold is a key feature in many approved and investigational kinase inhibitors due to its ability to mimic the adenine (B156593) ring of ATP and bind to the kinase active site. nih.gov
This compound and related fluorinated pyrimidines are instrumental in synthesizing potent and selective kinase inhibitors. nih.govnih.gov The fluorine atom can improve pharmacological properties, leading to more effective anticancer agents. nih.gov For example, derivatives of 5-trifluoromethylpyrimidine have been synthesized and shown to act as epidermal growth factor receptor (EGFR) inhibitors, with some compounds exhibiting excellent antitumor activities against various cancer cell lines. nih.gov Similarly, novel diaminopyrimidine derivatives have been developed as potent inhibitors of Focal Adhesion Kinase (FAK), a key player in tumor development, with some showing significant anticancer activity against lung and breast cancer cell lines. rsc.org
Furthermore, research into treatments for aggressive brain tumors like glioblastoma has utilized novel heterocyclic compounds. Imidazopyridine derivatives, for instance, have been synthesized and shown to have antiproliferative effects on glioblastoma cells, indicating their potential as candidates for further development. nih.gov The synthesis of such complex heterocyclic systems often relies on versatile building blocks like fluorinated pyrimidines. mdpi.commdpi.com
Table 1: Examples of Anticancer Agents Developed from Pyrimidine Scaffolds
| Compound Class | Target | Therapeutic Relevance |
|---|---|---|
| 5-Trifluoromethylpyrimidine Derivatives | EGFR | Non-small cell lung cancer, Breast cancer, Prostate cancer |
| Diaminopyrimidine Derivatives | FAK | Lung Cancer, Breast Cancer |
| Imidazopyridine Derivatives | Not Specified | Glioblastoma |
Nucleoside analogues are crucial not only as antiviral agents but also in cancer chemotherapy. nih.govmedchemexpress.com Their mechanism often involves inhibiting DNA synthesis or inducing apoptosis in rapidly dividing cancer cells. medchemexpress.com The synthesis of these analogues is a sophisticated process where pyrimidine derivatives are key starting materials.
The creation of 2'-β-C-methyl-5-fluorouridine is an example of a purine (B94841) nucleoside analogue with broad antitumor activity. medchemexpress.com The development of such compounds often involves multi-step synthetic routes where a fluorinated pyrimidine precursor is essential. nih.gov The goal is to create molecules that can be selectively taken up and activated within cancer cells, leading to targeted cell death.
Contribution to Fluorinated Heterocyclic Scaffolds
Fluorinated heterocyclic compounds are of immense interest in medicinal and materials science due to the unique properties conferred by the fluorine atom. nih.gov this compound is a valuable precursor for a variety of fluorinated heterocyclic scaffolds. bldpharm.com The reactivity of the ester group and the pyrimidine ring allows for further chemical transformations, leading to the construction of more complex ring systems such as thienopyrimidines and pyrazolo[3,4-d]pyrimidines. nih.govmdpi.com These scaffolds are often considered "privileged structures" in drug discovery because they can interact with multiple biological targets. nih.gov For example, pyrrolo[2,3-d]pyrimidine derivatives have been used to create novel tricyclic systems with potential therapeutic applications. researchgate.net
Utilization in Agrochemical and Materials Science Research
The application of this compound extends beyond medicine. In agrochemical research, the development of new pesticides and herbicides often involves the synthesis of novel heterocyclic compounds. The biological activity of pyrimidine-based structures can be harnessed to create effective crop protection agents.
In materials science, fluorinated organic molecules are explored for their unique electronic and physical properties. They can be incorporated into polymers, liquid crystals, and other advanced materials. The stability of the C-F bond and the specific electronic effects of fluorine make compounds derived from this compound candidates for developing materials with tailored characteristics. nih.gov For instance, furan (B31954) derivatives containing fluorine have been studied for their structural features, which could be relevant for materials applications. mdpi.comunimi.it
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 5-Cyanouridine |
| 5-Cyano-2'-deoxyuridine |
| 2'-β-C-methyl-5-fluorouridine |
| Adenine |
| 5-Trifluoromethylpyrimidine |
| Imidazopyridine |
| Thienopyrimidine |
| Pyrazolo[3,4-d]pyrimidine |
Based on a comprehensive search for scientific literature, detailed computational and theoretical investigations focusing specifically on this compound are not available. This compound is consistently cited as a chemical intermediate or a building block in the synthesis of more complex molecules. ucl.ac.ukgoogle.comgoogle.com The existing research focuses on the properties and activities of the larger, final compounds rather than on the theoretical characteristics of this compound itself.
Consequently, specific data for the requested sections and subsections—including conformational analysis, structure-activity relationship (SAR) derivation, quantum chemical calculations, electronic structure analysis, reaction mechanism elucidation, and intermolecular interaction studies—could not be retrieved for Methyl 5--fluoropyrimidine-2-carboxylate.
Computational and Theoretical Investigations
Intermolecular Interactions and Crystal Engineering Studies
Hydrogen Bonding Networks
Hydrogen bonds are highly directional interactions critical in the formation of predictable structural motifs in molecular crystals. In Methyl 5-fluoropyrimidine-2-carboxylate, several potential hydrogen bond donors and acceptors exist. The pyrimidine (B1678525) ring contains two nitrogen atoms that can act as hydrogen bond acceptors. The carbonyl oxygen of the ester group is another strong acceptor. While the molecule lacks strong traditional donors like -OH or -NH2, weaker C-H donors, particularly the methyl group protons and the aromatic C-H on the pyrimidine ring, can form significant C-H···O and C-H···N hydrogen bonds. The presence of the fluorine atom also introduces the possibility of C-H···F interactions.
Theoretical models predict that the most favorable hydrogen bonds would involve the pyrimidine nitrogen atoms and the carbonyl oxygen. The formation of dimeric motifs or extended chains is highly probable. The analysis of related crystal structures often reveals specific graph-set motifs, such as R²₂(8) rings, formed by pairs of self-complementary hydrogen bonds.
Table 1: Predicted Hydrogen Bond Parameters for this compound Based on Analogous Structures
| Donor (D) | Acceptor (A) | D-H···A Type | Predicted Distance (H···A) (Å) | Predicted Angle (D-H···A) (°) | Predicted Interaction Energy (kcal/mol) |
|---|---|---|---|---|---|
| C-H (Ring) | N (Pyrimidine) | C-H···N | 2.2 - 2.6 | 140 - 170 | -1.5 to -3.0 |
| C-H (Methyl) | O (Carbonyl) | C-H···O | 2.3 - 2.7 | 130 - 160 | -1.0 to -2.5 |
| C-H (Ring) | O (Carbonyl) | C-H···O | 2.4 - 2.8 | 130 - 160 | -1.0 to -2.5 |
Note: The data in this table are predictive and based on computational studies of structurally related pyrimidine derivatives and fluorinated aromatic compounds. Specific experimental or theoretical values for this compound are not available.
π-π Stacking Interactions
π-π stacking interactions are another key non-covalent force in the crystal engineering of aromatic molecules, arising from the electrostatic and dispersive interactions between the π-electron clouds of aromatic rings. In this compound, the electron-deficient nature of the fluoropyrimidine ring plays a crucial role in dictating the geometry and strength of these interactions. The fluorine substituent withdraws electron density, enhancing the quadrupole moment of the ring and favoring offset-stacked or parallel-displaced arrangements to minimize electrostatic repulsion and maximize attractive dispersion forces.
Theoretical calculations on similar fluorinated aromatic systems confirm that such parallel-displaced arrangements are energetically more favorable than a face-to-face orientation. The key parameters characterizing these interactions are the interplanar distance (the perpendicular distance between the ring planes) and the centroid-centroid distance. For pyrimidine and its derivatives, π-π stacking interactions are a recurring motif, often leading to the formation of one-dimensional columns or layered structures in the solid state. nih.gov The interaction energy of these stacks is typically in the range of -2 to -5 kcal/mol, comparable in strength to weak hydrogen bonds.
Table 2: Predicted π-π Stacking Parameters for this compound Based on Analogous Structures
| Interaction Type | Centroid-Centroid Distance (Å) | Interplanar Distance (Å) | Slip Angle (°) | Predicted Interaction Energy (kcal/mol) |
|---|---|---|---|---|
| Parallel-Displaced Stack | 3.6 - 4.0 | 3.3 - 3.6 | 15 - 30 | -2.5 to -4.5 |
Note: The data in this table are predictive and based on computational and crystallographic studies of related fluorinated pyrimidines and other heteroaromatic systems. Specific values for this compound are not available.
Advanced Analytical Characterization in Support of Synthesis and Derivatization
Spectroscopic Techniques for Structural Elucidation (NMR, HRMS, IR)
Spectroscopic analysis is fundamental to the structural verification of methyl 5-fluoropyrimidine-2-carboxylate. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy provides a comprehensive profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of each atom.
¹H NMR: In a typical proton NMR spectrum, the methyl ester group (–OCH₃) would be expected to produce a singlet peak. The protons on the pyrimidine (B1678525) ring, being in different electronic environments, would appear as distinct signals. The hydrogen at the C4 or C6 position would likely show coupling to the adjacent fluorine atom, resulting in a doublet. The chemical shifts of aromatic protons in pyrimidine derivatives generally appear in the range of δ 6.5-9.5 ppm. researchgate.netresearchgate.net
¹³C NMR: A proton-decoupled ¹³C NMR spectrum would display a signal for each unique carbon atom in the molecule. libretexts.org The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum, often between 160 and 180 ppm. libretexts.org The carbons of the pyrimidine ring would also have characteristic shifts, influenced by the electronegative nitrogen atoms and the fluorine substituent. libretexts.orgoregonstate.edu The carbon atom directly bonded to the fluorine would exhibit a large coupling constant (¹JCF).
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. huji.ac.il The chemical shift of the fluorine atom in 5-fluorouracil-substituted tRNA has been shown to be highly dependent on its local electronic environment. nih.gov For this compound, a single resonance would be expected, and its chemical shift would be indicative of the electronic nature of the pyrimidine ring. The coupling of the fluorine atom to adjacent protons would provide further structural confirmation. The chemical shift range for organofluorine compounds is extensive, offering excellent signal dispersion. ucsb.edunih.gov
Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
|---|---|---|---|
| ¹H (Ring) | ~8.5 - 9.5 | d | J(H,F) ≈ 2-4 |
| ¹H (Ring) | ~8.5 - 9.5 | s | - |
| ¹H (OCH₃) | ~3.9 - 4.1 | s | - |
| ¹³C (C=O) | ~160 - 165 | s | - |
| ¹³C (C-F) | ~140 - 160 | d | ¹J(C,F) ≈ 200-250 |
| ¹³C (Ring) | ~120 - 150 | m | J(C,F) will vary |
| ¹³C (OCH₃) | ~52 - 55 | s | - |
| ¹⁹F | -110 to -140 (relative to CFCl₃) | t | J(F,H) ≈ 2-4 |
High-Resolution Mass Spectrometry (HRMS)
HRMS is critical for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, it allows for the determination of the molecular formula with a high degree of confidence. For a molecule with the formula C₆H₅FN₂O₂, the expected monoisotopic mass is approximately 156.0335 Da. uni.lu HRMS can detect various adducts, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺, each with a characteristic mass-to-charge ratio (m/z). uni.lu
Predicted HRMS Adducts for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 157.0408 |
| [M+Na]⁺ | 179.0227 |
| [M+K]⁺ | 194.9967 |
| [M-H]⁻ | 155.0262 |
Data sourced from PubChem. uni.lu
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the ester, the C-F bond, and vibrations of the pyrimidine ring.
C=O Stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ for the ester carbonyl group.
C-F Stretch: The carbon-fluorine stretching vibration typically appears in the range of 1000-1400 cm⁻¹, often as a strong band. nih.gov
Pyrimidine Ring Vibrations: The pyrimidine ring will exhibit several characteristic stretching and bending vibrations. Aromatic C=C and C=N stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=O Stretch (Ester) | 1720 - 1740 | Strong |
| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |
| C-F Stretch | 1000 - 1400 | Strong |
Chromatographic Methods for Purity Assessment and Separation (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities. Reversed-phase HPLC is commonly employed for the analysis of pyrimidine derivatives. researchgate.net
A typical HPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netamsterdamumc.nl The separation is achieved based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly performed using a UV detector, as the pyrimidine ring exhibits strong UV absorbance. nih.gov
For quantitative analysis, a calibration curve is constructed using standards of known concentration. The purity of a sample is then determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. The retention time of the compound under specific HPLC conditions serves as a key identifier.
Typical HPLC Parameters for Analysis of Pyrimidine Derivatives
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C8 or C18, (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer (e.g., phosphate buffer, pH 3-7) and organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a wavelength between 254 nm and 280 nm |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
X-ray Crystallography for Absolute Stereochemistry and Conformation
In the case of this compound, one would expect the pyrimidine ring to be essentially planar. The crystal packing would likely be influenced by dipole-dipole interactions arising from the polar C-F and ester functional groups, as well as potential weak C-H···O or C-H···N hydrogen bonds. The analysis of the crystal structure would provide precise data on the planarity of the molecule and the dihedral angles between the pyrimidine ring and the ester group.
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of pyrimidine (B1678525) derivatives is a cornerstone of medicinal chemistry. For Methyl 5-fluoropyrimidine-2-carboxylate and related structures, research is moving towards methods that are not only high-yielding but also more environmentally benign. A significant challenge in synthesizing pyrimidines has been the direct creation of molecules without substitution at the 4-position.
A notable advancement involves the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. organic-chemistry.org This method provides a direct and efficient route to 2-substituted pyrimidine-5-carboxylic esters, often in moderate to excellent yields. organic-chemistry.org The process is versatile, accommodating a range of functional groups on the amidine, which translates to a diverse library of potential pyrimidine products. organic-chemistry.org
Future synthetic strategies are likely to focus on:
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
Biocatalysis: The use of enzymes to catalyze key steps could significantly improve the sustainability of the synthesis, operating under mild conditions and reducing the need for hazardous reagents.
Advanced Fluorination Techniques: While electrophilic fluorinating agents like SelectFluor™ have modernized the synthesis of fluorinated heterocycles such as 5-Fluorouracil (B62378) nih.gov, future work will aim to integrate these advanced reagents into more streamlined, one-pot procedures for producing compounds like this compound, minimizing purification steps and waste.
Table 1: Comparison of Synthetic Approaches for Pyrimidine-5-Carboxylate Esters This table is generated based on data from multiple sources to illustrate different synthetic strategies.
| Feature | Traditional Condensation | Amidinium Salt Method organic-chemistry.org | Future Biocatalytic Approach (Projected) |
|---|---|---|---|
| Key Reagents | Diethyl ethoxymethylenemalonate, Amidines | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, Amidinium salts | Engineered enzymes, Bio-based starting materials |
| Reaction Conditions | Often requires high temperatures, prolonged reaction times | Room temperature stability of key reagent, moderate conditions | Mild aqueous conditions, ambient temperature/pressure |
| Yields | Variable, often moderate | Moderate to excellent | Potentially high and very specific |
| Sustainability | Use of organic solvents, potential for by-products | Reduced harsh reagents, but still relies on organic synthesis | Biodegradable, reduced solvent use, renewable resources |
Exploration of New Biological Targets and Pharmacological Applications
The fluoropyrimidine core is central to some of the most important anticancer drugs, including 5-Fluorouracil (5-FU), which has been used in cancer treatment for decades. nih.gov this compound serves as a critical starting point for creating a new generation of therapeutic agents designed to be more selective and potent.
Researchers are using this scaffold to synthesize derivatives that target specific enzymes and pathways implicated in disease. nih.govnih.gov
Kinase Inhibitors: Many cancers are driven by overactive kinase enzymes. Derivatives of this compound are being designed as inhibitors of key kinases such as the Epidermal Growth Factor Receptor (EGFR) and PI3K/mTOR. nih.govnih.govnih.gov For instance, novel 5-trifluoromethylpyrimidine derivatives have been synthesized and shown to act as EGFR inhibitors. nih.gov Similarly, morpholinopyrimidine-5-carbonitriles have been developed as dual PI3K/mTOR inhibitors. nih.gov
Inflammation and Cancer Mediators: Chronic inflammation is closely linked to cancer development. Recent studies have focused on designing molecules that inhibit enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), which are involved in the inflammatory process. nih.gov 5-methyl-2-carboxamidepyrrole-based compounds, which can be conceptually derived from pyrimidine scaffolds, have emerged as promising dual mPGES-1/sEH inhibitors. nih.gov
Antimicrobial Agents: The structural motifs of pyrimidines are also being explored for developing new antimicrobial drugs to combat resistant pathogens. mdpi.com
Table 2: Investigational Derivatives and Their Biological Targets This table is generated based on data from multiple sources to illustrate the therapeutic potential of pyrimidine derivatives.
| Derivative Class | Biological Target(s) | Potential Therapeutic Application |
|---|---|---|
| 5-Trifluoromethylpyrimidines nih.gov | Epidermal Growth Factor Receptor (EGFR) | Non-small-cell lung cancer and other solid tumors |
| Morpholinopyrimidine-5-carbonitriles nih.gov | PI3K / mTOR | Various cancers (due to central role in cell growth) |
| 5-Methylpyrimidopyridones nih.gov | Mutant EGFR (L858R/T790M/C797S) | Osimertinib-resistant lung cancer |
| 5-Methyl-2-carboxamidepyrroles nih.gov | mPGES-1 / sEH | Inflammation, Colorectal Cancer |
| Thiazolo[4,5-b]pyridin-2-ones mdpi.com | Bacterial enzymes/membranes | Bacterial infections (e.g., Pseudomonas aeruginosa) |
Integration with Artificial Intelligence and Machine Learning in Chemical Design
The convergence of artificial intelligence (AI) and chemistry is revolutionizing how new molecules are designed. nih.gov The vastness of "chemical space"—the theoretical number of all possible molecules—makes traditional trial-and-error discovery inefficient. youtube.com AI and machine learning (ML) offer powerful tools to navigate this space and accelerate the design of novel compounds based on the this compound scaffold. nih.govrsc.org
Key applications include:
Generative Models: AI models, inspired by natural language processing, can learn the "language" of chemistry. youtube.com These models can generate novel molecular structures (often as SMILES strings) that are predicted to have high activity against a specific biological target while maintaining desirable drug-like properties. youtube.com This de novo design approach can propose entirely new derivatives of this compound that a human chemist might not have conceived.
Predictive Modeling: ML algorithms can be trained on existing data to build highly accurate models that predict a molecule's properties, such as its binding affinity to a target protein, its solubility, or its metabolic stability, without needing to synthesize it first. nih.gov This allows for rapid virtual screening of thousands of potential derivatives.
Synthesis Planning: AI is also being developed to predict the most efficient synthetic route to a target molecule. youtube.com By analyzing vast databases of chemical reactions, these tools can suggest a step-by-step pathway to synthesize the most promising candidates designed by generative models.
Table 3: Role of AI/ML in Designing Pyrimidine-Based Compounds This table is generated based on data from multiple sources to illustrate the application of AI in chemical design.
| AI/ML Technique | Purpose in Chemical Design | Example Application for Pyrimidine Derivatives |
|---|---|---|
| Generative Adversarial Networks (GANs) | De novo design of novel molecular structures with desired properties. rsc.org | Generating new pyrimidine backbones with predicted high affinity for a novel kinase target. |
| Recurrent Neural Networks (RNNs) | Learning from sequences (like SMILES) to generate valid and novel chemical structures. youtube.com | Creating a virtual library of thousands of this compound derivatives for virtual screening. |
| Graph Convolutional Networks (GCNs) | Predicting molecular properties directly from the 2D/3D graph structure of a molecule. nih.gov | Predicting the EGFR inhibitory activity of a newly designed set of pyrimidine compounds. |
| Retrosynthesis Prediction Models | Proposing viable and efficient synthetic pathways for a target molecule. youtube.com | Identifying the most cost-effective and high-yield route to synthesize a lead candidate from this compound. |
Development of Advanced Functional Materials
While the primary focus for this compound has been in medicinal chemistry, its unique electronic and physical properties suggest potential applications in the development of advanced functional materials. The incorporation of a highly electronegative fluorine atom and a nitrogen-rich pyrimidine ring can influence properties such as thermal stability, liquid crystalline behavior, and optoelectronic characteristics. This remains an emerging and largely underexplored field for this specific compound, but research on related fluorinated and heterocyclic molecules provides a roadmap for future investigations.
Potential research directions include:
Organic Electronics: The pyrimidine core can act as an electron-deficient unit, a desirable trait for n-type semiconductors used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The fluorine atom can further tune the electronic energy levels and improve the stability of the material.
Liquid Crystals: The rigid, planar structure of the pyrimidine ring is a common feature in liquid crystal molecules. By attaching appropriate flexible side chains to the this compound core, it may be possible to design novel liquid crystalline materials with specific phase behaviors and electro-optical responses.
Fluorinated Polymers: Fluoropolymers are known for their high thermal stability, chemical resistance, and low surface energy. Using derivatives of this compound as monomers could lead to specialty polymers with tailored refractive indices, dielectric constants, or gas permeability properties for applications in coatings, membranes, or optical fibers.
The exploration of this compound in materials science is in its infancy, but the fundamental properties of the fluoropyrimidine scaffold present a compelling case for its future investigation beyond pharmacology.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 5-fluoropyrimidine-2-carboxylate, and how do reaction conditions influence yield?
- The compound is commonly synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, fluorination at the 5-position of pyrimidine precursors (e.g., using KF or CsF in polar aprotic solvents like DMF) followed by esterification with methanol under acidic conditions is a standard approach . Yields are highly sensitive to temperature control (typically 60–80°C) and stoichiometric ratios of fluorinating agents. Impurities such as unreacted starting materials or over-fluorinated byproducts are common, necessitating column chromatography or recrystallization for purification .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): - and -NMR are essential for confirming fluorination at the 5-position and ester group integrity. The 5-fluorine atom typically exhibits a singlet at ~-150 ppm in -NMR .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (CHFNO, theoretical 172.04 g/mol) and fragmentation patterns.
- X-ray Crystallography: Resolves steric effects of the fluorine atom and ester group on the pyrimidine ring’s planarity, as demonstrated in structural analogs .
Q. How should this compound be stored to ensure stability?
- Store in airtight containers under inert gas (N or Ar) at -20°C to prevent hydrolysis of the ester group. Exposure to moisture or light accelerates degradation, producing 5-fluoropyrimidine-2-carboxylic acid, detectable via TLC or HPLC .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?
- Solvent Selection: Use anhydrous DMF or THF to minimize hydrolysis.
- Catalyst Screening: Pd(PPh) enhances regioselectivity in cross-coupling reactions, reducing byproducts like 2-chloro-5-fluoropyrimidine derivatives .
- Kinetic Studies: Monitor reaction progress via in-situ IR spectroscopy to identify intermediates and adjust temperature/pH dynamically .
Q. What mechanistic insights explain contradictory data in fluorination efficiency across studies?
- Discrepancies arise from fluoride source reactivity (e.g., AgF vs. KF) and solvent polarity. Polar solvents stabilize transition states in SNAr mechanisms but may deactivate fluoride ions via solvation. Computational DFT studies suggest that electron-withdrawing groups (e.g., NO) on the pyrimidine ring enhance fluorination rates, whereas steric hindrance from substituents at the 4-position reduces yields .
Q. What role does this compound play in developing kinase inhibitors?
- The compound serves as a precursor for modified pyrimidine scaffolds in ATP-binding pocket targeting. For instance, ester hydrolysis yields 5-fluoropyrimidine-2-carboxylic acid, which is coupled with aryl amines to form prodrugs with enhanced blood-brain barrier permeability. Recent studies highlight its utility in Bruton’s tyrosine kinase (BTK) inhibitors, where fluorine enhances binding affinity via hydrophobic interactions .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins, while QSAR models optimize logP and solubility. For example, substituting the methyl ester with a trifluoromethyl group increases metabolic stability but may reduce oral bioavailability due to higher molecular weight .
Troubleshooting and Safety
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
- Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) and solvation models. Experimental validation via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) can resolve false positives from docking studies .
Q. What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
